1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane
CAS No.: 1016704-67-8
Cat. No.: VC8036207
Molecular Formula: C13H17F3N2O
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016704-67-8 |
|---|---|
| Molecular Formula | C13H17F3N2O |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane |
| Standard InChI | InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 |
| Standard InChI Key | PSMIFFHHAMEILD-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The core structure of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane consists of a seven-membered diazepane ring (C₅H₁₀N₂) bonded to a benzyl group substituted at the para position with a trifluoromethoxy (-OCF₃) moiety. The molecular formula is inferred as C₁₃H₁₇F₃N₂O, with a theoretical molecular weight of 292.3 g/mol. Key structural identifiers include:
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SMILES: C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F
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InChIKey: FZGYRHGSZNKWNQ-UHFFFAOYSA-N (derived from a chloro-substituted analogue ).
Comparative analysis with the chloro-substituted analogue (CAS 1240581-70-7, C₁₃H₁₆ClF₃N₂O) highlights the impact of substituents on molecular weight and reactivity. The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for drug design .
Physicochemical Properties
Data from the chloro-substituted analogue (C₁₃H₁₆ClF₃N₂O) provides foundational insights:
| Property | Value |
|---|---|
| Molecular Weight | 309 g/mol |
| Boiling Point | 325.4 ± 42.0 °C (760 mmHg) |
| Density | 1.3 ± 0.1 g/cm³ |
| Polarizability | 28.2 ± 0.5 × 10⁻²⁴ cm³ |
| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |
The trifluoromethoxy group’s electron-withdrawing nature likely reduces basicity at the diazepane nitrogen atoms, influencing solubility and intermolecular interactions. For the trifluoromethyl-substituted analogue (C₁₃H₁₇F₃N₂) , collision cross-section (CCS) values range from 154.8 Ų ([M+H]⁺) to 161.7 Ų ([M+Na]⁺), suggesting moderate molecular rigidity .
Synthetic Routes and Manufacturing Considerations
While explicit synthesis protocols for 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane are unavailable, a plausible route involves:
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Alkylation of 1,4-diazepane with 4-(trifluoromethoxy)benzyl bromide.
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Purification via column chromatography to isolate the product.
The chloro-substituted analogue is synthesized under similar conditions, with storage recommendations of -20°C for long-term stability . Industrial-scale production would require optimizing reaction kinetics and minimizing byproducts from the trifluoromethoxy group’s reactivity.
Comparative Analysis with Structural Analogues
The trifluoromethoxy group’s larger size and polarity compared to -CF₃ may improve target selectivity but reduce metabolic stability.
Future Research Directions
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Synthetic Optimization: Develop scalable methods with higher yields.
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Target Identification: Screen against GPCR libraries using computational docking.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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